Bromo(2-methylphenyl)acetic acid
Description
Bromo(2-methylphenyl)acetic acid, structurally represented as 2-bromo-2-(2-methylphenyl)acetic acid, is a brominated aromatic acetic acid derivative. Its methyl ester form, methyl 2-bromo-2-(2-methylphenyl)acetate (CAS 129592-87-6), has a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol . The compound features a bromine atom and a methyl group on the phenyl ring, which influence its reactivity and applications. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .
Properties
CAS No. |
29302-73-6 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H9BrO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
InChI Key |
ADJAWAHSDBSEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The reaction is conducted in tetrachloromethane (CCl₄) under reflux at 77°C for 2 hours. AIBN generates free radicals upon thermal decomposition, initiating a chain reaction that abstracts a hydrogen atom from the α-carbon of 2-methylphenylacetic acid. Subsequent bromine transfer from NBS yields the α-brominated product (Figure 1).
Table 1: Optimized Conditions for NBS-Mediated Bromination
| Parameter | Value/Detail |
|---|---|
| Substrate | 2-Methylphenylacetic acid |
| Brominating Agent | N-Bromosuccinimide (1.1 equivalents) |
| Radical Initiator | AIBN (5 mol%) |
| Solvent | Tetrachloromethane |
| Temperature | 77°C (reflux) |
| Reaction Time | 2 hours |
| Yield | 95% |
The crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient, achieving high purity. This method is favored for its simplicity and high efficiency in laboratory-scale synthesis.
Bromination with Elemental Bromine in the Presence of Alkali Metal Salts
Industrial-scale production often employs elemental bromine due to cost-effectiveness. A patented method utilizes bromine vapor in the presence of sodium carbonate to brominate 2-methylphenylacetic acid derivatives at the benzylic position.
Reaction Optimization
The process involves heating a mixture of the substrate, pulverized sodium carbonate, and chlorobenzene to 85–88°C. Bromine gas is introduced under nitrogen, with the reaction monitored for completion (typically 2–3 hours). Key parameters include:
Table 2: Industrial Bromination Protocol
| Parameter | Value/Detail |
|---|---|
| Substrate | Methyl (E)-α-methoxyimino-o-tolylacetate |
| Brominating Agent | Elemental bromine (1.2 equivalents) |
| Base | Sodium carbonate (2.4 equivalents) |
| Solvent | Chlorobenzene |
| Temperature | 85–88°C |
| Reaction Time | 3 hours |
| Yield | 79.5% (crude) |
The alkali metal salt neutralizes HBr byproducts, preventing side reactions such as dibromination. Post-reaction, the organic layer is washed with water and concentrated, with recrystallization from aliphatic hydrocarbons enhancing purity.
Comparative Analysis of Synthetic Approaches
Table 3: Method Comparison
The choice of method depends on the desired substitution pattern and production scale. Radical bromination excels in α-selectivity, while elemental bromine is preferable for benzylic functionalization.
Purification and Characterization
Purification strategies vary by method:
- Chromatography : Silica gel chromatography resolves α-brominated products using hexane/ethyl acetate (2:1 v/v).
- Recrystallization : Industrial processes use n-hexane or heptane to isolate benzylic brominated derivatives with >98% purity.
Characterization via ¹H NMR and gas chromatography confirms structural integrity. For example, α-brominated products exhibit a singlet at δ 4.8 ppm for the CH₂Br group, while benzylic bromination shows aromatic splitting patterns consistent with substitution.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes solvent recovery, bromine recycling, and continuous processing. The patent method emphasizes:
- Bromine vaporization to enhance reaction efficiency.
- Pulverized alkali salts to maximize surface area and reaction kinetics.
- Temperature gradients during recrystallization (cooling at 0.1–0.6°C/min) to optimize crystal formation.
Chemical Reactions Analysis
Types of Reactions
Bromo(2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydrosulfide (NaSH·H2O) can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution: Formation of compounds like α-mercaptophenylacetic acid.
Oxidation: Formation of corresponding acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
Bromo(2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of bromo(2-methylphenyl)acetic acid involves its interaction with molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity. The compound can undergo electrophilic substitution reactions due to the presence of the bromine atom, which activates the aromatic ring towards nucleophilic attack .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs of bromo(2-methylphenyl)acetic acid, emphasizing differences in substituents and applications:
Biological Activity
Bromo(2-methylphenyl)acetic acid, also referred to as 2-(3-bromo-2-methylphenyl)acetic acid, is an aromatic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : Approximately 229.07 g/mol
- Structure : The compound features a bromine atom attached to a methyl-substituted phenyl group, which is further linked to an acetic acid moiety. This configuration enhances its reactivity and potential interactions within biological systems.
Synthesis
The synthesis of this compound typically involves the bromination of 2-methylphenylacetic acid derivatives. Common methods include:
- Electrophilic Aromatic Substitution : Utilizing bromine in acetic acid.
- Bromination Techniques : Employing various reagents to achieve selective substitution.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Binding : It can interact with cell surface receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
- Metabolic Pathways : Metabolism by enzymes may yield active metabolites that exert additional biological effects.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity. Studies have shown that compounds with similar structures often exhibit both antibacterial and antifungal properties. For instance, the introduction of halogen substituents (e.g., bromine) has been linked to enhanced efficacy against various pathogens .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by excessive inflammatory responses.
Case Studies
- Study on Enzyme Inhibition :
- Antimicrobial Activity Assessment :
Data Summary Table
Q & A
Q. What are the standard synthetic routes for Bromo(2-methylphenyl)acetic acid, and how can reaction conditions be optimized?
this compound is typically synthesized via electrophilic bromination of 2-methylphenylacetic acid. A common method involves using bromine (Br₂) in acetic acid under controlled temperatures (20–40°C). Evidence from analogous compounds shows that adding potassium bromide (KBr) or HBr can enhance reactivity by generating HOBr, which facilitates bromination . Optimization includes:
- Temperature control : Higher temperatures (e.g., 40°C) reduce reaction time but may increase side products.
- Solvent choice : Acetic acid acts as both solvent and catalyst, stabilizing intermediates.
- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- HPLC : Purity ≥97% (HPLC) with retention time matching reference standards .
- NMR : Confirm substitution pattern (e.g., singlet for -CH₂COOH at δ 3.6–3.8 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric O–H⋯O dimers) .
Q. What are the key safety considerations when handling this compound?
- Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store at 0–6°C in sealed containers .
Advanced Research Questions
Q. How does bromine substitution influence the electronic and steric properties of this compound compared to its chloro/fluoro analogs?
Bromine’s electron-withdrawing effect increases acidity of the acetic acid group (pKa ~2.8 vs. ~3.2 for chloro analogs) and directs electrophilic substitution to the para position of the phenyl ring. Steric effects from the 2-methyl group further hinder ortho substitution. Computational studies (DFT) show a 78° tilt angle between the acetic acid group and phenyl ring, reducing conjugation .
Q. What mechanistic insights explain regioselectivity in bromination reactions of phenylacetic acid derivatives?
Bromination proceeds via an acid-catalyzed electrophilic mechanism:
- Step 1 : Br₂ reacts with acetic acid to form acetyl hypobromite (CH₃COOBr), the active brominating agent.
- Step 2 : Electrophilic attack at the para position of the phenyl ring, favored by the methyl group’s steric hindrance at ortho positions.
- Side reactions : Over-bromination is minimized by controlling Br₂ stoichiometry (1:1 molar ratio) .
Q. How can this compound be utilized in the synthesis of bioactive molecules or materials?
- Pharmaceutical intermediates : As a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs), e.g., via coupling with heterocyclic amines to form Schiff bases .
- Polymer chemistry : The bromine atom enables Suzuki-Miyaura cross-coupling for functionalized polymers .
- Biological probes : Radiolabeling (e.g., ⁷⁷Br) for studying metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
